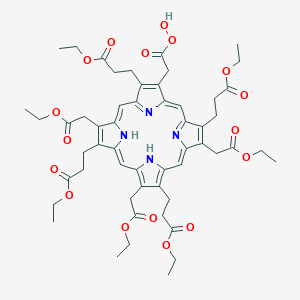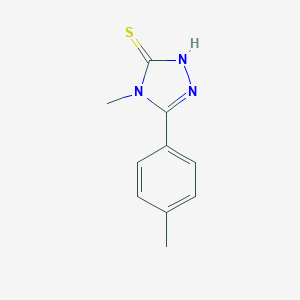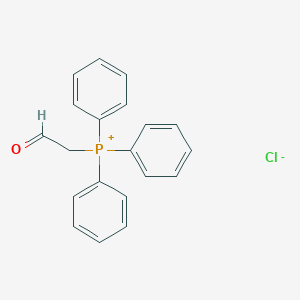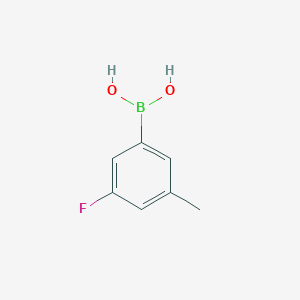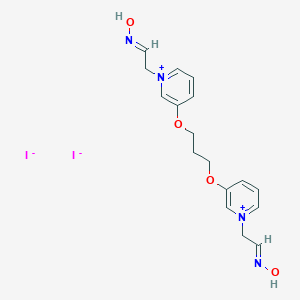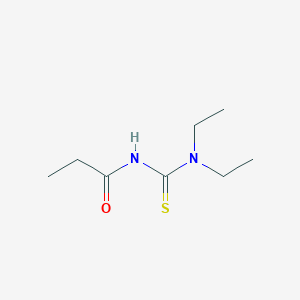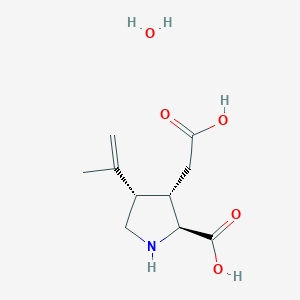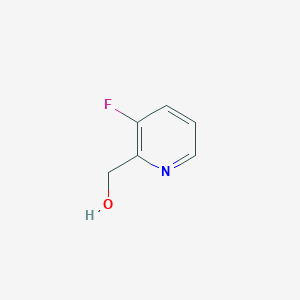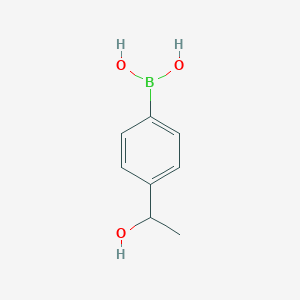
(4-(1-Hydroxyethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3 It is characterized by a phenyl ring substituted with a boronic acid group and a hydroxyethyl group at the para position
Mechanism of Action
Target of Action
The primary target of (4-(1-Hydroxyethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a broad array of diverse molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reaction of phenylboronic pinacol esters, which are similar to this compound, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Cellular Effects
Some boronic acids have been reported to inhibit lactate dehydrogenase, which can affect cancer cell proliferation .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, boronic acids participate in transmetalation, a process where they are transferred from boron to palladium .
Metabolic Pathways
Boronic acids are known to participate in the Suzuki–Miyaura coupling reaction, a type of carbon-carbon bond-forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(1-Hydroxyethyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like ethanol or water .
Another method involves the direct borylation of aromatic compounds using diboron reagents. This process can be catalyzed by transition metals such as nickel or palladium, and it often requires ligands to stabilize the catalytic species .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(1-Hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boronate esters .
Scientific Research Applications
(4-(1-Hydroxyethyl)phenyl)boronic acid has diverse applications in scientific research:
Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyethyl group, leading to different reactivity and applications.
4-Hydroxyphenylboronic acid: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
Uniqueness
(4-(1-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxyethyl group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORATNLZEOZUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431814 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518336-20-4 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


